2-(2-Allyloxy-ethoxy)-tetrahydro-pyran
Description
Properties
IUPAC Name |
2-(2-prop-2-enoxyethoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-6-11-8-9-13-10-5-3-4-7-12-10/h2,10H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQQZUIVGDABBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification via Organolithium Reagents and Mixed Solvent Systems
A key method involves reacting a protected tetrahydropyran precursor with an allylic ether group using organolithium reagents in a mixed solvent system composed of polar aprotic and non-polar solvents. The reaction is conducted at low temperatures (-70 to -80 °C) to control reactivity and selectivity.
| Parameter | Details |
|---|---|
| Solvents | Polar aprotic: tetrahydrofuran, ethyl acetate, acetone, dimethylformamide, acetonitrile, dimethyl sulfoxide Non-polar: toluene, hexane, 1,4-dioxane, chloroform, diethyl ether, dichloromethane |
| Organolithium reagents | n-butyl lithium, methyl lithium, t-butyl lithium |
| Acid catalyst | Alkyl sulfonic acid (methane sulfonic acid) |
| Temperature | -70 to -80 °C |
| Alcohol used | Allyl alcohol (for allyloxy group), isopropyl alcohol, or propargyl alcohol |
Process summary:
- React the tetrahydropyran precursor with 4-(5-bromo-2-chlorobenzyl)phenyl ethyl ether in the presence of the organolithium reagent and alkyl sulfonic acid.
- Adjust pH from neutral to alkaline to facilitate ether formation.
- Separate the organic layer to isolate the substituted tetrahydropyran derivative.
This method allows selective introduction of allyloxy or related groups at the 2-position of the tetrahydropyran ring with high regio- and stereoselectivity.
Reduction and Purification Steps
Following etherification, the compound undergoes reduction and purification to obtain the final product with desired purity and amorphous form stability.
- Reduction of the intermediate using organosilanes (e.g., trimethylsilane, triethylsilane) in the presence of acids such as boron trifluoride etherate or trifluoroacetic acid.
- Reaction carried out under argon atmosphere at temperatures ranging from -40 to 55 °C.
- Quenching with saturated sodium bicarbonate solution.
- Separation and isolation of the pure 2-(2-allyloxy-ethoxy)-tetrahydro-pyran.
This step is critical for removing impurities such as des-bromo derivatives and achieving the stable amorphous form of the compound.
Alternative Ether Synthesis Approaches
Other methods for synthesizing ethers related to tetrahydropyran derivatives include:
- Acetalization of hydroperoxides with dihydropyran to form tetrahydropyranyl monoperoxyacetals.
- Ag(I)-promoted hydroperoxide alkylation to prepare allyl peroxides.
- Silylation of hydroperoxides to produce alkyl/silyl peroxides, which can be intermediates or related compounds in ether synthesis.
These approaches, while more specialized, provide insight into the reactivity of tetrahydropyran rings and ether linkages under various catalytic and oxidative conditions.
Comparative Data Table of Key Preparation Parameters
| Aspect | Method 1: Organolithium Etherification | Method 2: Reduction with Organosilanes | Alternative Ether Syntheses |
|---|---|---|---|
| Starting Material | Protected tetrahydropyran derivatives | 2-R1-substituted tetrahydropyran triol | Hydroperoxides and dihydropyran |
| Reagents | Organolithium reagents (n-BuLi, MeLi) | Organosilanes (trimethylsilane, etc.) | Ag(I) catalysts, silyl reagents |
| Solvents | Polar aprotic + non-polar solvents | Non-polar + polar aprotic solvents | Various, including ether and dioxane |
| Temperature Range | -70 to -80 °C | -40 to 55 °C | 0 to room temperature |
| Acid Catalysts | Methane sulfonic acid | Boron trifluoride etherate, TFA | Acidic conditions for acetalization |
| Key Advantages | High regioselectivity, controlled substitution | Effective impurity removal, stable product | Access to peroxy derivatives and ethers |
| Limitations | Requires low temperature and careful handling | Requires inert atmosphere and acid control | More complex reaction setups |
Research Findings and Notes
- The use of mixed solvent systems combining polar aprotic and non-polar solvents is essential to balance solubility and reactivity of organolithium reagents and substrates.
- Low temperature (-70 to -80 °C) is critical to prevent side reactions and ensure high selectivity in the organolithium-mediated etherification step.
- Organosilane reductions under acidic conditions allow for efficient removal of halogenated impurities and conversion to stable amorphous forms, improving compound stability and handling.
- Alternative ether synthesis methods involving hydroperoxide intermediates provide complementary routes but are less commonly applied for this specific compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Allyloxy-ethoxy)-tetrahydro-pyran can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ethers.
Substitution: Azido or thioether derivatives.
Scientific Research Applications
2-(2-Allyloxy-ethoxy)-tetrahydro-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug delivery systems due to its ether linkage.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran involves its ability to undergo various chemical transformations. The allyloxy group can participate in reactions that modify the compound’s structure, leading to the formation of new functional groups. These transformations can affect the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Tetrahydropyran Derivatives
Structural and Functional Group Comparisons
Key structural variations among THP derivatives lie in their substituents, which dictate reactivity and applications:
Key Observations :
- Allyloxy-ethoxy-THP : The allyl group (C=C) offers sites for crosslinking in polymers or Diels-Alder reactions, distinguishing it from inert methoxy analogs .
- Propargyloxy-ethoxy-THP : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical in bioconjugation .
- Methoxy-alkynyloxy-THP : Chiral centers (e.g., R-configuration in ) enhance utility in enantioselective synthesis.
Physicochemical Properties
Thermodynamic and spectroscopic data for select compounds are compared below:
Notes:
- The absence of direct data for allyloxy-ethoxy-THP necessitates extrapolation from analogs. For example, allyl C=C stretching in IR aligns with typical absorption at ~1640 cm⁻¹ .
- Methoxyethoxy-THP exhibits higher volatility (ΔvapH° = 60 kJ/mol) due to smaller substituents .
Nucleophilic Additions
2-Methylenetetrahydropyrans undergo three-component coupling with aldehydes/ketones and nucleophiles to form tetrahydropyranyl ketides, a motif in natural products like spirastrellolide A . Allyloxy-ethoxy-THP may participate similarly, with the allyl group enabling post-functionalization (e.g., epoxidation).
Protecting Group Chemistry
THP derivatives are widely used to protect alcohols. Methoxyethoxy-THP is preferred for stability, while allyloxy-ethoxy-THP allows deprotection via olefin metathesis or ozonolysis .
Polymer Chemistry
The allyl group in allyloxy-ethoxy-THP facilitates radical-initiated crosslinking, making it suitable for hydrogels or resin synthesis .
Biological Activity
2-(2-Allyloxy-ethoxy)-tetrahydro-pyran is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
2-(2-Allyloxy-ethoxy)-tetrahydro-pyran features a tetrahydropyran ring substituted with an allyloxy and ethoxy group. Its unique structure contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
Data Table: Antimicrobial Activity
| Test Organism | Method Used | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Disk diffusion | 32 µg/mL |
| Escherichia coli | Disk diffusion | 64 µg/mL |
This table summarizes the antimicrobial efficacy observed in laboratory settings, indicating a promising potential for therapeutic applications against bacterial infections.
Anticancer Potential
Preliminary studies suggest that 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression.
Data Table: Anticancer Activity
| Cell Line | Method Used | Concentration (µM) | % Inhibition |
|---|---|---|---|
| HeLa | MTT assay | 10 | 50% |
| MCF-7 | MTT assay | 10 | 50% |
These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Enzyme Inhibition
2-(2-Allyloxy-ethoxy)-tetrahydro-pyran has shown promise as an inhibitor of various enzymes involved in metabolic pathways. This property could have significant implications for drug development targeting metabolic disorders.
Mechanism of Action
The compound's biological activity may be attributed to its ability to interact with specific biomolecules, leading to enzyme inhibition or activation. Studies have shown that it can induce changes in gene expression, which can alter cellular functions.
Case Studies
- Antimicrobial Efficacy Study : In a study evaluating the antimicrobial effects of various tetrahydropyran derivatives, 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran was found to significantly inhibit the growth of Staphylococcus aureus at a MIC of 32 µg/mL. This suggests its potential as a lead compound in developing new antibiotics.
- Anticancer Activity Assessment : A study involving the treatment of HeLa and MCF-7 cells with varying concentrations of the compound demonstrated a consistent inhibition of cell viability at concentrations as low as 10 µM, indicating its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis approach is typically employed. For example, allyl-protected intermediates can be generated via nucleophilic substitution using allyl bromide in anhydrous solvents (e.g., THF or diethyl ether) under inert atmospheres. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to achieve >95% purity .
- Optimization : Reaction yields depend on stoichiometric ratios (e.g., 1.2 equivalents of allylating agents), temperature control (0–25°C), and exclusion of moisture. Catalytic bases like MgO or NaH may enhance regioselectivity .
Q. How can the structural integrity of 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR are essential for confirming the allyloxy-ethoxy substituent’s position and tetrahydropyran ring conformation. Key signals include δ 5.8–5.9 ppm (allyl protons) and δ 3.4–4.2 ppm (ether oxygens) .
- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular weight (e.g., [M+H]⁺ at m/z 215.15) and fragmentation patterns .
Q. What safety protocols are critical when handling 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran in laboratory settings?
- Hazard Mitigation : The compound may pose eye irritation risks (GHS Category 1). Use PPE (gloves, goggles) and conduct reactions in fume hoods. Spill management requires inert absorbents (e.g., vermiculite) and ethanol for decontamination .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How do stereoelectronic effects influence the reactivity of 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran in ring-opening reactions?
- Mechanistic Insight : The axial vs. equatorial orientation of the allyloxy-ethoxy group affects ring strain and nucleophilic attack. Quantum-chemical calculations (e.g., DFT) reveal that axial substituents lower activation barriers by 3–5 kcal/mol due to favorable orbital overlap .
- Experimental Validation : Kinetic studies under acidic (HCl/MeOH) or basic (NaOMe/THF) conditions show a 2:1 preference for axial attack, confirmed by H NMR monitoring .
Q. What computational methods are suitable for predicting the stereochemical outcomes of glycosidic bond formation involving this compound?
- Tools : The PCILO (Perturbative Configuration Interaction using Localized Orbitals) method and ab initio conformational analysis (e.g., Gaussian 16) model the glycosidic C1-O1 bond’s torsional angles. These predict a 70% preference for the β-anomer due to steric hindrance from the tetrahydropyran ring .
- Validation : Cross-reference computational data with X-ray crystallography or NOESY NMR to resolve axial/equatorial ambiguities .
Q. How can contradictory data on thermal stability be resolved for this compound?
- Case Study : Discrepancies in decomposition temperatures (reported as 120–150°C) may arise from impurities or moisture content. Thermogravimetric analysis (TGA) under dry N₂ and DSC (heating rate 10°C/min) provide reproducible data. Contaminants like residual THF lower stability by 20–30°C .
- Mitigation : Pre-purify samples via recrystallization (ethyl acetate/hexane) and store desiccated .
Q. What role does 2-(2-Allyloxy-ethoxy)-tetrahydro-pyran play in protecting group strategies for complex molecule synthesis?
- Applications : The allyloxy-ethoxy group acts as a temporary protecting group for hydroxyls in carbohydrate chemistry. Deprotection via Pd(0)-catalyzed allyl transfer (e.g., Pd(PPh₃)₄, morpholine) achieves >90% recovery of free OH groups without side reactions .
- Case Study : In synthesizing spiroketals, this protecting group enables regioselective glycosylation while avoiding acid-sensitive functionalities .
Methodological Resources
- Spectral Libraries : NIST Chemistry WebBook provides gas-phase IR and MS data for structural benchmarking .
- Safety Data : ECHA and PubChem offer toxicity profiles and disposal guidelines .
- Synthesis Protocols : Peer-reviewed journals (e.g., Acta Chem. Scand.) detail enthalpy of formation and group increment contributions for reaction optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
